FKGK 11
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FKGK 11 involves the preparation of polyfluoro ketonesThe reaction conditions typically involve the use of fluorinating agents and catalysts to achieve the desired selectivity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
FKGK 11 primarily undergoes substitution reactions due to the presence of the pentafluoro group. The compound is stable under various conditions, but it can participate in reactions where the fluorine atoms are substituted by other nucleophiles .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .
Major Products
The major products formed from the reactions of this compound depend on the nucleophile used. For example, reactions with amines can yield amine-substituted heptanones, while reactions with thiols can produce thioether derivatives .
Scientific Research Applications
FKGK 11 has a wide range of applications in scientific research:
Mechanism of Action
FKGK 11 exerts its effects by selectively inhibiting the activity of calcium-independent cytosolic phospholipase A2 (iPLA2). This enzyme catalyzes the hydrolysis of fatty acids at the sn-2 position of glycerophospholipids, leading to the formation of free fatty acids and lysophospholipids. By inhibiting iPLA2, this compound prevents the release of these products, thereby modulating various cellular processes .
Comparison with Similar Compounds
Similar Compounds
GK187: Another selective inhibitor of iPLA2, but with different structural features.
Polyfluoro ketones: A class of compounds with similar inhibitory activity against iPLA2.
Uniqueness
FKGK 11 is unique due to its high selectivity for iPLA2 over other phospholipase A2 enzymes. This selectivity is attributed to the specific structural features of this compound, such as the pentafluoro group and the phenyl group, which interact with the active site of iPLA2 .
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-7-phenylheptan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5O/c14-12(15,13(16,17)18)11(19)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPVXAWEVYWEQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(=O)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648375 | |
Record name | 1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071000-98-0 | |
Record name | 1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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